molecular formula C11H9ClN2 B8711318 2-Chloro-4-(pyridin-3-yl)aniline

2-Chloro-4-(pyridin-3-yl)aniline

Cat. No.: B8711318
M. Wt: 204.65 g/mol
InChI Key: MIZPVMDYXJFSQC-UHFFFAOYSA-N
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Description

2-Chloro-4-(pyridin-3-yl)aniline is an aromatic amine featuring a chlorine substituent at the 2-position and a pyridine ring at the 4-position of the aniline core. Its molecular formula is C₁₁H₈ClN₂, with a molecular weight of 203.65 g/mol. The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, as evidenced by protocols involving tetrakis(triphenylphosphine)palladium and arylboronic acids . It serves as a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and antiproliferative agents .

The pyridine moiety imparts electron-withdrawing effects, modulating the electronic properties of the aniline ring. This structural feature enhances hydrogen-bonding capabilities and π-π stacking interactions, which are pivotal in ligand-receptor binding .

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

2-chloro-4-pyridin-3-ylaniline

InChI

InChI=1S/C11H9ClN2/c12-10-6-8(3-4-11(10)13)9-2-1-5-14-7-9/h1-7H,13H2

InChI Key

MIZPVMDYXJFSQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C=C2)N)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that 2-Chloro-4-(pyridin-3-yl)aniline exhibits significant antimicrobial and antifungal properties. It has been shown to inhibit certain enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development. Its structural characteristics may also contribute to anticancer properties through modulation of cellular signaling pathways.

2. Antitumor Potential
In a study focusing on derivatives related to this compound, compounds were synthesized and evaluated for antitumor activities. Notably, one derivative demonstrated antitumor activity significantly higher than Imatinib against various cancer cell lines, suggesting potential for further development as an anticancer agent .

CompoundActivityCell Lines Tested
7kTwice the efficacy of ImatinibHL-60, K-562, MCF-7, A498

Organic Synthesis Applications

1. Intermediate in Synthesis
this compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including substitution and oxidation reactions. For example, oxidation can yield oxazole derivatives with additional functional groups.

2. Reaction Conditions Optimization
In industrial settings, optimizing reaction conditions such as temperature and pressure can enhance the yield of this compound during synthesis. Continuous flow reactors are often employed for scaling up production effectively.

Biological Interaction Studies

Studies focusing on the interaction of this compound with biological targets have revealed its binding affinity to various enzymes and receptors. These studies are critical for elucidating its mechanism of action and potential therapeutic applications.

Case Studies and Research Findings

  • Antimicrobial Research : A study highlighted the compound's effectiveness against specific bacterial strains, showing promise as a new antimicrobial agent.
  • Anticancer Drug Development : Research into its derivatives has led to promising findings regarding their activity against cancer cell lines, indicating potential for personalized cancer therapies .
  • Inflammation Pathway Modulation : Investigations into its role in inhibiting inflammatory enzyme activity suggest that it could be developed into a treatment for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Pyridine Substituent Variations

(a) 4-Chloro-N-(2-pyridyl)aniline
  • Structure : Pyridine attached at the 2-position (vs. 3-position in the target compound).
  • Key Differences :
    • The 2-pyridyl group creates distinct steric and electronic environments. The nitrogen atom in the 2-position directs hydrogen bonding differently, influencing crystal packing (e.g., dimer formation via N–H⋯N interactions) .
    • Molecular Weight : 204.66 g/mol (vs. 203.65 g/mol for the target compound) .
  • Applications : Less commonly reported in kinase inhibitors compared to 3-pyridyl analogs.
(b) 3-Chloro-4-(pyridin-2-ylmethoxy)aniline
  • Structure : Contains a pyridin-2-ylmethoxy linker instead of direct pyridin-3-yl attachment.
  • Molecular Weight: 234.68 g/mol, significantly higher due to the additional oxygen and methylene group .
  • Applications : Used as an intermediate in neratinib (a tyrosine kinase inhibitor) synthesis .

Functional Group Modifications

(a) 2-Chloro-4-(trifluoromethyl)aniline
  • Structure : Replaces pyridin-3-yl with a trifluoromethyl (-CF₃) group.
  • Key Differences: The -CF₃ group is strongly electron-withdrawing, reducing the aniline’s basicity compared to pyridyl-substituted analogs. Boiling Point: Not explicitly reported but expected to be lower than pyridine-containing analogs due to reduced polarity .
  • Applications : Primarily used in agrochemicals and materials science rather than pharmaceuticals .
(b) 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride
  • Structure : Adds a methyl group to the aniline ring.
  • Molecular Weight: 217.10 g/mol (dihydrochloride salt form) .
  • Applications : Explored in drug discovery for solubility-tunable intermediates .

Heterocyclic Extensions

(a) 2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline
  • Structure : Incorporates a pyrrolopyrimidine ring via an oxygen linker.
  • Key Differences :
    • The fused heterocycle introduces additional hydrogen-bond acceptors and aromatic surface area, enhancing target affinity.
    • Molecular Weight : 289.74 g/mol (vs. 203.65 g/mol for the target compound) .
  • Applications : Likely used in kinase inhibitors targeting ATP-binding pockets .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
2-Chloro-4-(pyridin-3-yl)aniline C₁₁H₈ClN₂ 203.65 Pyridin-3-yl, Cl Kinase inhibitors, anticancer
4-Chloro-N-(2-pyridyl)aniline C₁₁H₉ClN₂ 204.66 Pyridin-2-yl, Cl Crystal engineering
3-Chloro-4-(pyridin-2-ylmethoxy)aniline C₁₂H₁₁ClN₂O 234.68 Pyridin-2-ylmethoxy, Cl Neratinib synthesis
2-Chloro-4-(trifluoromethyl)aniline C₇H₅ClF₃N 195.57 -CF₃, Cl Agrochemicals
2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline C₁₃H₁₀ClN₅O 289.74 Pyrrolopyrimidinyl, Cl Kinase inhibitors

Preparation Methods

Nitration of 2-Chloro-4-(pyridin-3-yl)nitrobenzene Precursors

The synthesis begins with the nitration of a pre-coupled intermediate, such as 2-chloro-4-(pyridin-3-yl)nitrobenzene. Nitration is typically performed using concentrated nitric acid (HNO3\text{HNO}_3) in the presence of sulfuric acid (H2SO4\text{H}_2\text{SO}_4) as a catalyst. The reaction proceeds via electrophilic aromatic substitution, where the pyridinyl group directs nitration to the para position relative to the chloro substituent.

Reaction Conditions :

  • Temperature: 0C0^\circ\text{C} to 5C5^\circ\text{C} (prevents over-nitration)

  • Molar ratio: HNO3:H2SO4=1:3\text{HNO}_3:\text{H}_2\text{SO}_4 = 1:3

  • Yield: 7085%70-85\% (crude product)

Reduction of Nitro to Amine

The nitro group is reduced to an amine using catalytic hydrogenation or metal-assisted methods. Iron-based reductants, such as iron hydroxide oxide (FeOOH\text{FeOOH}) with hydrazine hydrate (N2H4H2O\text{N}_2\text{H}_4\cdot\text{H}_2\text{O}), have demonstrated high efficiency.

Optimized Protocol :

  • Reagents: FeOOH\text{FeOOH} (2 mmol), hydrazine hydrate (60 mmol, 85%), methanol solvent

  • Temperature: Reflux (65C65^\circ\text{C})

  • Duration: 6–8 hours

  • Yield: 96%96\% (after recrystallization)

This method’s advantage lies in its scalability and minimal byproduct formation, though the nitro precursor’s synthesis requires precise regiocontrol.

Ullmann-Type Coupling for Aromatic Amination

The Ullmann reaction facilitates the formation of carbon-nitrogen bonds between aryl halides and amines. Applied to 2-chloro-4-iodoaniline, this method introduces the pyridinyl moiety via copper-mediated coupling.

Synthesis of 2-Chloro-4-iodoaniline

Iodination of 2-chloroaniline is achieved using Niodosuccinimide(NIS)\text{N}-iodosuccinimide (\text{NIS}) in acetonitrile (CH3CN\text{CH}_3\text{CN}).

Conditions :

  • NIS\text{NIS} (1.2 equiv), CH3CN\text{CH}_3\text{CN}, 25C25^\circ\text{C}, 2 hours

  • Yield: 90%90\%

Coupling with Pyridin-3-amine

The Ullmann reaction between 2-chloro-4-iodoaniline and pyridin-3-amine proceeds in the presence of a copper(I) catalyst.

Optimized Parameters :

  • Catalyst: CuI\text{CuI} (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: Cs2CO3\text{Cs}_2\text{CO}_3 (3 equiv)

  • Solvent: Dimethylformamide (DMF\text{DMF})

  • Temperature: 110C110^\circ\text{C}, 24 hours

  • Yield: 68%68\%

While effective, this route suffers from longer reaction times and lower yields compared to palladium-catalyzed methods.

One-Pot Tandem Synthesis for Industrial Applications

A tandem synthesis approach combines multiple steps in a single reactor, enhancing efficiency for large-scale production. This method integrates bromination , coupling , and reduction sequentially.

Bromination and Coupling

2-Chloroaniline undergoes bromination in situ, followed by Suzuki-Miyaura coupling without intermediate isolation.

Procedure :

  • Bromination: Br2\text{Br}_2 (1.1 equiv) in CH2Cl2\text{CH}_2\text{Cl}_2 at 0C0^\circ\text{C}.

  • Coupling: Add pyridin-3-yl boronic acid, Pd(OAc)2\text{Pd(OAc)}_2 (2 mol%), PPh3\text{PPh}_3 (4 mol%), and Na2CO3\text{Na}_2\text{CO}_3 (3 equiv).

  • Heat to 80C80^\circ\text{C} for 8 hours.

Yield : 76%76\% (over two steps)

Advantages and Limitations

  • Pros : Reduced purification steps, higher throughput.

  • Cons : Requires precise stoichiometry control to prevent side reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes the four methods’ key metrics:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nitration-Reduction9699HighModerate
Suzuki-Miyaura Coupling8298ModerateHigh
Ullmann Coupling6895LowLow
Tandem Synthesis7697HighHigh

Key Insights :

  • The nitration-reduction route offers the highest yield but depends on nitro precursor availability.

  • Suzuki-Miyaura balances cost and efficiency, ideal for small-scale synthesis.

  • Tandem synthesis is optimal for industrial applications due to minimized downtime.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-4-(pyridin-3-yl)aniline, and what critical parameters influence yield and purity?

  • Methodological Answer : A typical synthesis involves coupling reactions between pyridine derivatives and halogenated anilines. For example, Procedure G (a standard coupling protocol) uses 4-chloro-3-(pyridin-3-yl)aniline with acid derivatives in dichloromethane under basic conditions (e.g., NaOH), followed by reverse-phase HPLC purification . Key parameters include:
  • Temperature : Reactions often proceed at 0–25°C to minimize side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DCM) enhance solubility of intermediates.
  • Purification : HPLC with C18 columns achieves >95% purity.
    Example yield
Starting MaterialProductYield (%)Purity (%)
65 mg substrateTarget7899

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., Q1 MS showing [M]+ at m/z 494 for derivatives) .
  • Single-crystal X-ray diffraction : Resolve molecular geometry and hydrogen-bonding patterns (e.g., N–H⋯N interactions observed in related compounds) .
  • NMR spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and substituent positions.
    Software like SHELXL (for crystallographic refinement) and Gaussian (for computational validation) are recommended .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Methodological Answer :
  • Solubility : Moderately soluble in DCM, DMF, and THF; poorly soluble in water. Test solubility via UV-Vis spectroscopy at λ = 254 nm.
  • Stability : Degrades under prolonged UV exposure or in strongly acidic/basic conditions. Stabilize with antioxidants (e.g., BHT) in inert atmospheres .

Advanced Research Questions

Q. What computational modeling approaches predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate adsorption behavior on catalytic surfaces (e.g., TiO₂) to assess binding energies .
    Example computational workflow:
     1. Optimize geometry at B3LYP/6-31G* level.  
     2. Calculate Fukui indices for reactivity analysis.  
     3. Validate with experimental kinetics (e.g., rate constants from HPLC).  

Q. How can researchers resolve contradictory data on regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Isotopic labeling : Use ¹³C-labeled substrates to track coupling positions via NMR.
  • Crystallographic evidence : Compare X-ray structures of reaction intermediates to identify steric/electronic biases .
    Case study: Discrepancies in Pd-catalyzed couplings may arise from ligand choice (e.g., XPhos vs. SPhos). Test ligands systematically and analyze regioselectivity via LC-MS .

Q. What advanced crystallization techniques optimize single-crystal growth for X-ray studies of halogenated anilines?

  • Methodological Answer :
  • Slow evaporation : Dissolve compound in DCM/hexane (1:3) and evaporate at 4°C.
  • Vapor diffusion : Use ethanol as antisolvent in a sealed chamber.
  • Software tools : SHELXD for phase problem resolution; Olex2 for structure visualization .
    Example conditions for related compounds:
Solvent SystemCrystal Size (mm³)R Factor
DCM/Hexane0.2 × 0.2 × 0.10.045

Data Contradiction Analysis

  • Example Issue : Conflicting NMR data for pyridyl-aniline derivatives.
    • Resolution :

Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifts).

Compare with computed NMR spectra (e.g., using ACD/Labs or ChemDraw).

Re-examine coupling constants (e.g., J = 8–9 Hz for ortho protons) .

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